![molecular formula C20H16ClN3O2S B2759640 N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-40-4](/img/structure/B2759640.png)
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, also known as CMI-977 or LE-135, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , exhibit antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide showed potent antiviral activity against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives, including those related to our compound, exhibit anti-inflammatory and analgesic effects. For example:
- Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory and analgesic activities .
Antitubercular Activity
Indole derivatives have been investigated for their potential as antitubercular agents. Notably:
- Compound 3 : E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole showed in vitro antitubercular activity against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .
Cytotoxic Properties
The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide exhibited cytotoxicity against the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL .
Crystal Structure Studies
Crystallographic studies of the compound N-(5-chloro-2-hydroxy-phenyl)-acetamide revealed classical hydrogen bonding and other interactions, contributing to higher-dimensional networks .
Other Biological Activities
Indole derivatives have also been explored for their antioxidant, antimicrobial, antidiabetic, and antimalarial properties, among others .
Mechanism of Action
Target of Action
Compounds containingindole and thiazole moieties, which are present in the given compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It’s known that compounds withindole and thiazole moieties can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The presence ofindole and thiazole moieties in the compound could potentially influence its pharmacokinetic properties, as these moieties are known to contribute to the bioavailability of various drugs .
Result of Action
Compounds withindole and thiazole moieties have been associated with a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the physiological environment can significantly influence the action of compounds containingindole and thiazole moieties .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-18-8-7-14(21)9-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTHJGMBTBZRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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